![molecular formula C17H19NO4 B15054141 N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a complex organic compound that features a benzodioxole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with N-methylbenzo[d][1,3]dioxol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the benzodioxole ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of demethylated or hydrogenated derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
作用机制
The mechanism of action of N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and methoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethylamine: Similar structure but lacks the dimethoxybenzyl group.
N-Methylbenzo[d][1,3]dioxol-5-amine: Similar structure but lacks the dimethoxybenzyl group.
2,3-Dimethoxybenzylamine: Similar structure but lacks the benzo[d][1,3]dioxole ring.
Uniqueness
N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of both the dimethoxybenzyl group and the benzo[d][1,3]dioxole ring
属性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C17H19NO4/c1-18(13-7-8-14-16(9-13)22-11-21-14)10-12-5-4-6-15(19-2)17(12)20-3/h4-9H,10-11H2,1-3H3 |
InChI 键 |
QFMDPQLSULNBOC-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


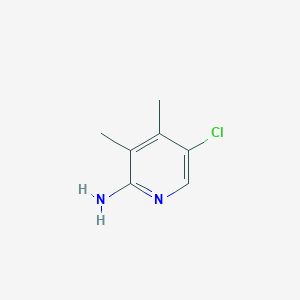
![N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B15054064.png)
![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
![8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
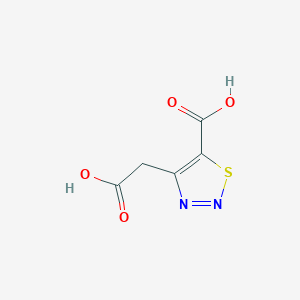
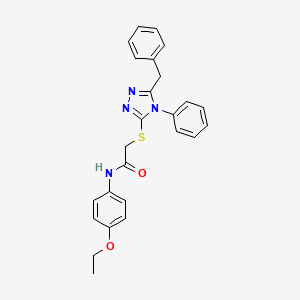
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
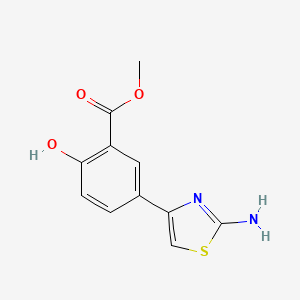

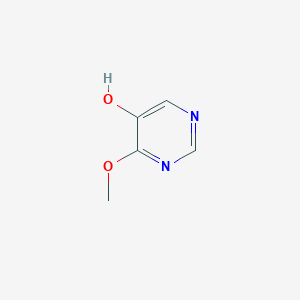
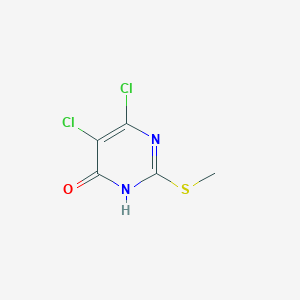
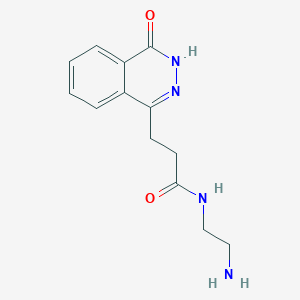
![6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B15054136.png)
![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
